6-(tert-Butoxycarbonyl-ethyl-amino)-nicotinic acid
Description
6-(tert-Butoxycarbonyl-ethyl-amino)-nicotinic acid (CAS: 904815-08-3) is a nicotinic acid derivative with a tert-butoxycarbonyl (Boc)-protected ethyl amino group at the 6-position of the pyridine ring. Its molecular formula is C₁₃H₁₉N₃O₄, and it serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The Boc group enhances stability during synthetic processes while allowing selective deprotection under acidic conditions for further functionalization .
Nicotinic acid (vitamin B3) is a precursor to NAD/NADP coenzymes and is structurally modified to improve pharmacokinetics or target specificity. The Boc-ethyl-amino substituent in this compound introduces steric and electronic effects that differentiate it from other nicotinic acid analogs.
Properties
IUPAC Name |
6-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-5-15(12(18)19-13(2,3)4)10-7-6-9(8-14-10)11(16)17/h6-8H,5H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZIGPNYGIGSRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=C(C=C1)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187368-46-2 | |
| Record name | 6-{[(tert-butoxy)carbonyl](ethyl)amino}pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butoxycarbonyl-ethyl-amino)-nicotinic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA). This reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Coupling Reaction: The protected amino compound is then coupled with nicotinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This reaction is typically performed in an organic solvent such as DCM or dimethylformamide (DMF) at room temperature.
Deprotection: If necessary, the Boc protecting group can be removed using an acid such as trifluoroacetic acid (TFA) in DCM to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butoxycarbonyl-ethyl-amino)-nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like TEA or pyridine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with new alkyl or acyl groups attached to the nitrogen or carbon atoms.
Scientific Research Applications
Organic Synthesis
6-(tert-Butoxycarbonyl-ethyl-amino)-nicotinic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including:
- Substitution Reactions : The Boc group can be removed to expose the amino group for further reactions with electrophiles.
- Reduction Reactions : The compound can be reduced to yield different derivatives, expanding its utility in synthetic applications.
Pharmaceutical Research
Research indicates that this compound has potential applications in drug development due to its ability to modulate biological pathways. It can be utilized as a building block for synthesizing new pharmacologically active compounds, particularly those targeting nicotinic receptors.
Biological Studies
Studies have shown that derivatives of nicotinic acid can interact with various biological targets, making them valuable in pharmacological research:
- Enzyme Interactions : The compound's ability to bind to specific enzymes allows researchers to study enzyme kinetics and mechanisms.
- Receptor Binding Studies : Its structural features enable it to act as a ligand for nicotinic acetylcholine receptors, which are crucial in neuropharmacology.
Case Studies and Research Findings
Several studies have highlighted the significance of nicotinic acid derivatives in medicinal chemistry:
- A study published in Bioorganic & Medicinal Chemistry explored the synthesis of novel nicotinic acid derivatives and their biological activities against various targets, demonstrating their potential therapeutic effects .
- Research on the interaction of these compounds with G protein-coupled receptors (GPCRs) indicates that they may serve as selective therapeutic inhibitors, opening avenues for treating neurological disorders .
Data Tables
Mechanism of Action
The mechanism of action of 6-(tert-Butoxycarbonyl-ethyl-amino)-nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins. The Boc protecting group enhances its stability and allows for controlled release of the active amino group under specific conditions.
Molecular Targets and Pathways
Enzymes: Inhibits or activates enzymes involved in metabolic pathways, such as kinases and phosphatases.
Receptors: Binds to receptors, modulating their activity and influencing cellular signaling pathways.
Proteins: Interacts with proteins involved in various biological processes, affecting their function and stability.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The position and nature of substituents on the pyridine ring significantly influence biological activity and synthetic utility. Key analogs include:
Key Observations :
- Positional Effects : Substitution at the 6-position (vs. 4-position) preserves the carboxyl group’s accessibility for enzyme interactions, as seen in nicotinic acid phosphoribosyltransferase (NAPRTase) studies .
- Boc Protection: Boc groups improve stability but may hinder enzyme binding due to steric bulk.
- Substituent Size: Bulkier groups (e.g., ethyl-amino-Boc) reduce metabolic degradation compared to smaller groups (e.g., methyl) .
Physicochemical Properties
| Property | 6-(Boc-ethyl-amino)nicotinic acid | 6-(Boc-hydrazinyl)nicotinic acid | 4-(Boc-methyl)nicotinic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 281.31 | 253.25 | 252.27 |
| Melting Point (°C) | - | 126 | - |
| Solubility | Low in water; soluble in DMSO | Moderate in polar solvents | Low in water |
| Stability | Acid-labile Boc group | Acid-labile Boc group | Acid-labile Boc group |
Biological Activity
6-(tert-Butoxycarbonyl-ethyl-amino)-nicotinic acid, also known as 6-[(tert-butoxycarbonyl)amino]nicotinic acid, is a derivative of nicotinic acid that has garnered interest for its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 6-(tert-butoxycarbonyl)amino)nicotinic acid |
| Molecular Formula | C11H14N2O4 |
| Molecular Weight | 238.24 g/mol |
| CAS Number | 1187368-46-2 |
The compound features a tert-butoxycarbonyl group that enhances its stability and solubility in biological systems.
Antiviral Activity
Research indicates that derivatives of nicotinic acid can exhibit antiviral properties. A study highlighted the antiviral activities of certain β-amino acid heterocycles against viruses like the tobacco mosaic virus (TMV) and herpes simplex virus (HSV). While specific data on this compound is limited, compounds with similar structures have demonstrated significant antiviral effects, suggesting potential in this area .
Anti-inflammatory Effects
The anti-inflammatory potential of nicotinic acid derivatives has been documented in various studies. For instance, compounds containing β-amino acid motifs have shown inhibition of pro-inflammatory cytokines such as TNF-α in vitro. Similar mechanisms may be expected from this compound due to its structural similarity to known anti-inflammatory agents .
Anticancer Properties
The anticancer activity of nicotinic acid derivatives has also been explored. Certain studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation . Although direct studies on this compound are scarce, its structural characteristics suggest it could possess similar anticancer properties.
Case Studies and Research Findings
- Antiviral Efficacy : A comparative study evaluated several β-amino acid derivatives for their antiviral efficacy against TMV. Compounds with structural similarities to this compound exhibited curative activities ranging from 56% to 94% at specific concentrations .
- Anti-inflammatory Activity : In a model assessing the effects of various compounds on LPS-induced TNF-α production, certain derivatives showed significant inhibition, indicating the potential for anti-inflammatory applications .
- Anticancer Mechanisms : Research into the mechanisms of action for nicotinic acid derivatives revealed that they can activate apoptotic pathways in cancer cells. This suggests a need for further investigation into how this compound might similarly influence cancer cell viability .
Q & A
Q. What are the recommended methods for synthesizing 6-(tert-Butoxycarbonyl-ethyl-amino)-nicotinic acid, and how can reaction conditions be optimized to improve yield?
Answer: The synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection of the ethylamine group followed by coupling with nicotinic acid derivatives. Key steps include:
- Boc Protection: React ethylamine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) to form the Boc-ethylamine intermediate .
- Coupling Reaction: Use carbodiimide-based coupling agents (e.g., EDC or DCC) with NHS to activate the carboxylic acid group of nicotinic acid for amide bond formation with Boc-ethylamine .
Optimization Strategies:
- Temperature: Maintain 0–4°C during Boc protection to minimize side reactions.
- Catalyst: Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for intermediate isolation.
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, THF, Et₃N, 0°C, 12h | 85–90 | |
| Carboxylic Activation | EDC, NHS, DCM, RT, 2h | 95 | |
| Amide Coupling | Boc-ethylamine, RT, 24h | 70–75 |
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Answer:
- Purity Analysis:
- Structural Confirmation:
Advanced Research Questions
Q. How does the tert-butoxycarbonyl (Boc) protecting group influence the stability of this compound under different experimental conditions, and what strategies mitigate premature deprotection?
Answer: The Boc group is labile under acidic or high-temperature conditions, leading to deprotection and potential compound degradation. Key findings include:
- Acidic Conditions: Exposure to TFA (trifluoroacetic acid) or HCl in dioxane removes the Boc group within 1–2 hours .
- Thermal Stability: Decomposition occurs above 150°C (based on analogs like 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid, mp 150–151°C) .
Mitigation Strategies:
Q. What methodological approaches are recommended for resolving contradictions in degradation data of this compound observed across different experimental setups?
Answer: Discrepancies in degradation profiles (e.g., hydrolysis vs. thermal decomposition) require systematic validation:
Q. Table 2: Example Degradation Data
| Condition | Degradation Pathway | Major Byproduct | Detection Method |
|---|---|---|---|
| pH 2, 37°C, 48h | Acidic hydrolysis | Ethylamino-nicotinic acid | LC-MS |
| 60°C, dry state, 7d | Thermal decomposition | Nicotinic acid | HPLC |
Resolution Framework:
Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound derivatives in biological systems?
Answer:
- Derivatization: Synthesize analogs by modifying the Boc group (e.g., Fmoc or Alloc protection) or ethylamine chain length .
- Bioactivity Assays:
Key Parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
